Elevated Lipophilicity (XLogP3) of 2-(1-Methylpyrrolidin-2-yl)piperidine Relative to Piperidine
The target compound shows an XLogP3 of 1.3, reflecting its balanced hydrophobic character conferred by the saturated bicyclic system. This differentiates it from piperidine, which has a computed XLogP3 of 0.0, indicating a 1.3 log unit increase in lipophilicity [1][2]. This difference is critical for optimizing blood-brain barrier penetration in CNS-targeted libraries.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Piperidine (CID 8082): XLogP3 = 0.0 |
| Quantified Difference | Δ XLogP3 = +1.3 log units |
| Conditions | Computed using XLogP3 3.0 algorithm within PubChem (2021 release); values are for neutral species. |
Why This Matters
A higher XLogP3 for the target compound indicates a substantially increased ability to partition into lipid membranes, which is a key criterion in selecting fragments for CNS drug targets over simple piperidine.
- [1] PubChem. Compound Summary for CID 14810995, 2-(1-Methylpyrrolidin-2-yl)piperidine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Compound Summary for CID 8082, Piperidine. National Center for Biotechnology Information (2025). View Source
